

# Synthesis of Dehydro Amlodipine Oxalate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Dehydro Amlodipine Oxalate**

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of **Dehydro Amlodipine Oxalate**, a crucial reference standard for the quality control of amlodipine.

Dehydro amlodipine, recognized as Amlodipine EP Impurity D, is the principal oxidative degradation product of the widely prescribed antihypertensive drug, amlodipine. Its synthesis is of paramount importance for its use as a reference standard in the development and validation of analytical methods, as well as in the stability testing of amlodipine-based pharmaceutical products. This technical guide provides a detailed protocol for the synthesis of **Dehydro Amlodipine Oxalate**, designed to be a valuable resource for laboratory research. The synthesis is approached as a three-step process, commencing with the Hantzsch synthesis to create the dihydropyridine intermediate, which is then oxidized to form the pyridine ring, and culminates in the formation of the oxalate salt.

## Synthetic Workflow

The synthetic pathway to **Dehydro Amlodipine Oxalate** is a sequential process involving the formation of the core amlodipine structure, followed by its chemical modification to the dehydro form, and final conversion to a stable salt.



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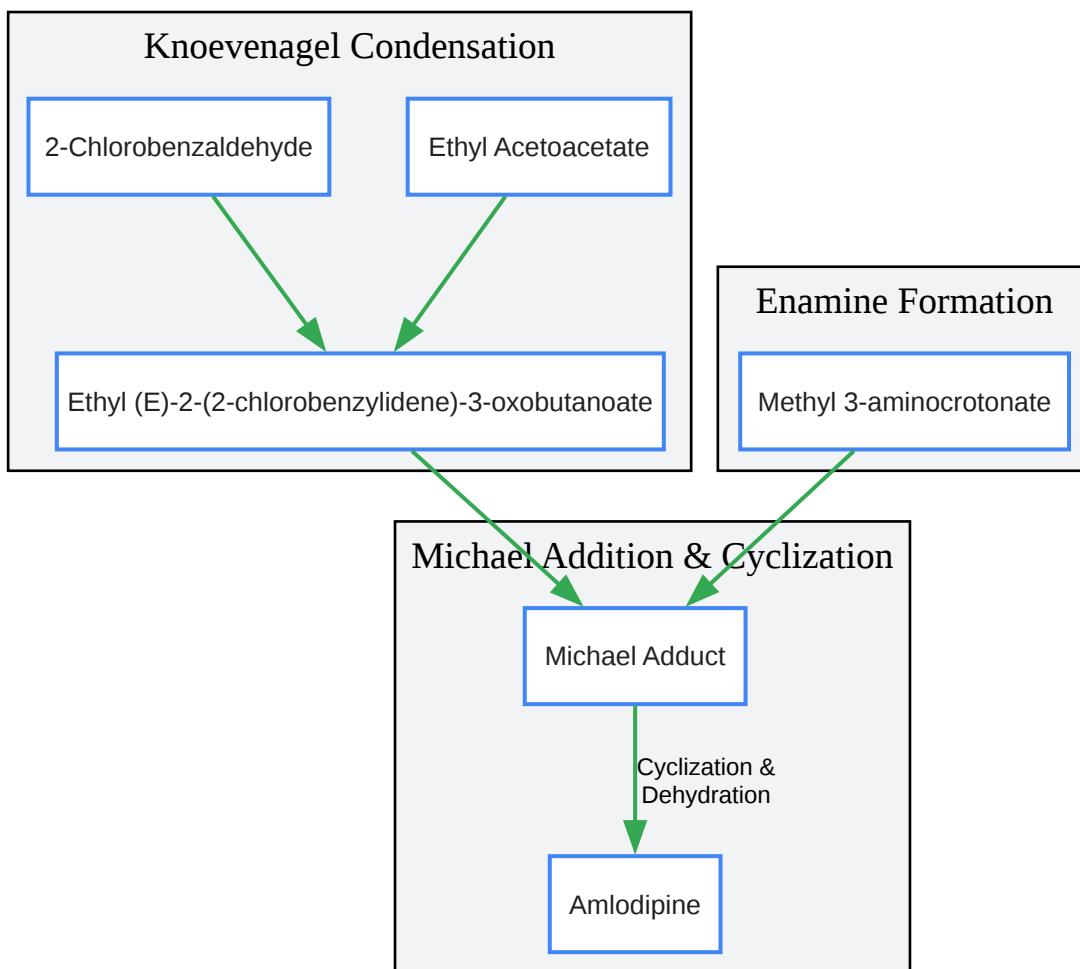
Caption: Overall synthetic workflow for **Dehydro Amlodipine Oxalate**.

## Experimental Protocols

### Step 1: Hantzsch Synthesis of 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine base)

The initial step focuses on the construction of the dihydropyridine core of amlodipine through a multi-component Hantzsch reaction.[\[1\]](#)[\[2\]](#)

Reaction Mechanism:



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Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Procedure:

- A mixture of 2-chlorobenzaldehyde (1 equivalent), ethyl 4-(2-aminoethoxy)acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as isopropanol or ethanol, within a round-bottom flask fitted with a reflux condenser.
- The reaction mixture is heated to reflux for a period of 10 to 20 hours, with the reaction's progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to ambient temperature.

- The solvent is removed under reduced pressure, yielding the crude amlodipine base.
- Purification of the crude product is achieved through column chromatography on silica gel, utilizing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure amlodipine base.

## Step 2: Oxidation of Amlodipine to Dehydro Amlodipine

This crucial step involves the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[\[3\]](#)[\[4\]](#)

Procedure:

- The purified amlodipine base from the previous step is dissolved in glacial acetic acid in a round-bottom flask.
- The solution is cooled in an ice bath.
- A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred solution. Alternatively, a few drops of concentrated nitric acid can serve as the oxidizing agent.
- Following the complete addition, the ice bath is removed, and the mixture is stirred at room temperature for 1 to 2 hours. The reaction is monitored by TLC to confirm the consumption of the starting material.
- The reaction mixture is then poured into ice-cold water and neutralized with a suitable base, such as a sodium bicarbonate solution, to precipitate the crude Dehydro Amlodipine free base.
- The precipitate is collected by filtration, washed with water, and dried under vacuum.
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

## Step 3: Preparation of Dehydro Amlodipine Oxalate

The final step involves the conversion of the Dehydro Amlodipine free base into its more stable and crystalline oxalate salt.

Procedure:

- The purified Dehydro Amlodipine free base is dissolved in a minimal volume of a suitable organic solvent, such as ethanol or isopropanol.
- A solution of oxalic acid (1 equivalent) is prepared in the same solvent in a separate flask.
- The oxalic acid solution is slowly added to the stirred solution of Dehydro Amlodipine.
- The mixture is stirred at room temperature, during which the **Dehydro Amlodipine Oxalate** salt precipitates.
- To ensure complete precipitation, the mixture is cooled in an ice bath.
- The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure **Dehydro Amlodipine Oxalate**.

## Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State
<b>Amlodipine (base)</b>	$C_{20}H_{25}ClN_2O_5$	408.88	<b>Pale yellow solid</b>
Dehydro Amlodipine (base)	$C_{20}H_{23}ClN_2O_5$	406.86	Off-white powder

| **Dehydro Amlodipine Oxalate** |  $C_{22}H_{25}ClN_2O_9$  | 496.89 | Crystalline solid |

Table 2: Reaction Yields and Melting Points

Compound	Yield (%)	Melting Point (°C)
<b>Amlodipine (base)</b>	<b>~45%[1]</b>	-
Dehydro Amlodipine (base)	25-64%[4]	-
Dehydro Amlodipine Oxalate	-	-

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. Melting point data for the free base and oxalate are not consistently reported in the available literature.

Table 3: Spectroscopic Data

Compound	<sup>1</sup> H NMR ( $\delta$ ppm)	<sup>13</sup> C NMR ( $\delta$ ppm)	MS (m/z)	IR (cm <sup>-1</sup> )
Amlodipine (base)	7.1-7.5 (m, 4H, Ar-H), 5.67 (s, 1H, NH), 5.40 (s, 1H, CH), 4.09 (q, 2H, OCH <sub>2</sub> CH <sub>3</sub> ), 3.80 (t, 2H), 3.61 (s, 3H, OCH <sub>3</sub> ), 3.26 (t, 2H), 2.29 (s, 3H, CH <sub>3</sub> ), 1.17 (t, 3H, OCH <sub>2</sub> CH <sub>3</sub> )[5] [6]	168.0, 145.9, 144.0, 131.2, 129.3, 127.3, 126.9, 104.0, 69.7, 64.1, 54.1, 50.8, 41.7, 40.2, 20.6, 15.9, 19.4, 37.3[7]	[M+H] <sup>+</sup> 409.15. Common fragments at m/z 392 (loss of NH <sub>3</sub> ), 294, 238.[8][9]	3306 (N-H), 2947 (C-H), 1702 (C=O ester), 1651 (C=C), 1493, 1231, 1118, 1020, 755.[10] [11][12]
Dehydro Amlodipine (base)	Aromatic protons are expected to be shifted downfield in comparison to amlodipine. The N-H proton signal around 5.6 ppm will be absent.	Aromatic carbons will exhibit shifts characteristic of a pyridine ring.	[M+H] <sup>+</sup> 407.1.	The spectrum will be similar to amlodipine, with expected variations in the fingerprint region reflecting the aromatic pyridine structure.

Note: Comprehensive and fully assigned spectroscopic data for Dehydro Amlodipine is not readily available in the surveyed literature. The information provided is based on the known data for amlodipine and the anticipated spectral changes upon aromatization.

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